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Compound Focus: Filibuvir

CAS No.: 877130-28-4

Cat. No.: S527995

Mechanism of Action and Quantitative Profile

Filibuvir was a non-nucleoside inhibitor that bound non-covalently to the Thumb II allosteric pocket of
the HCV NS5B polymerase [1] [2]. This binding induced conformational changes that inhibited viral RNA

synthesis [3]. The table below summarizes its core biochemical and antiviral characteristics.

Property Details

Molecular Formula C29H37Ns0s3 [4]

Molecular Weight 503.64 g/mol [4]

Target HCV NS5B RNA-dependent RNA Polymerase [4]
Binding Site Thumb 11 Allosteric Pocket [1] [2]

Genotype 1la ECso 59 nM [2]

Genotype 1b ECso 59 nM [2]

Enzyme Binding (Kd) 29 nM [2]
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Property Details

Cytotoxicity (CCso) 320 uM [2]

Resistance Mechanisms and Key Mutations

A major challenge with Filibuvir was its low genetic barrier to resistance. Mutations at specific residues in
the NS5B polymerase, particularly M423, were the primary pathway for viral resistance [1] [5] [6]. The

following diagram illustrates how these mutations lead to drug resistance.
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Diagram of resistance mechanism to Filibuvir due to M423 mutations.
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In a Phase 2a trial, Filibuvir was evaluated in genotype 1 HCV patients in combination with standard of care

(PeglFN-a and ribavirin) [5]. The table below summarizes key efficacy outcomes from this trial.

300 mg 500 mg

Parameter 200 mg BID Placebo
BID BID
Rapid Virologic 60% (6/10) 75% 63% 0% (0/8)
Response (RVR) (6/8) (5/8)
End-of-Treatment 60% (6/10) 75% 63% 50%
Response (6/8) (5/8) (4/8)
SVR12 30% (3/10) 50% 50% 50%
(4/8) (4/8) (4/8)
Relapse Rate 20-50% 20-50% 20-50% 0%

Patients without RVR 9/26 (35%) overall, of which 6 had
mutations at position 423

Experimental Protocols and Methodologies

Key experiments characterized Filibuvir's mechanism and resistance profile. Here are summaries of the core

methodologies used in these studies.

Antiviral Activity Assessment (Replicon Assay)

This cell-based assay is the standard for evaluating anti-HCV compound efficacy and cytotoxicity [2].

e Cell Line: Huh-7.5 cells harboring a genotype 1b (Conl isolate) HCV subgenomic replicon with a
luciferase reporter gene.

¢ Procedure: Cells are treated with a range of Filibuvir concentrations for 72 hours. Luciferase activity
is measured as a surrogate for viral replication.

e Data Analysis: The half-maximal effective concentration (ECso) is calculated from the dose-response
curve. Cytotoxicity (CCso) is determined in parallel using a cell viability assay.
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Binding and Inhibition of RNA Synthesis (Biochemical Assays)

These experiments determine the compound's direct effects on the NS5B polymerase enzyme [5] [2].

¢ RNA Synthesis Inhibition: Purified NS5B polymerase is incubated with Filibuvir and RNA templates
(e.qg., for primer extension or de novo initiation). RNA products are quantified and ICso values are
determined.

¢ Surface Plasmon Resonance (SPR): Used to study binding kinetics. Filibuvir is injected over a
sensor chip with immobilized NS5B. Association and dissociation rates are measured to calculate the

equilibrium dissociation constant (Kd) [3].

Investigating Drug Resistance Mechanisms (Computational
Study)

Molecular dynamics simulations provide atomic-level insights into how mutations confer resistance [1].

e System Setup: 3D structures of wild-type and mutant (M423T/V/l) NS5B polymerases, with and
without bound Filibuvir, are constructed.

e Simulation: Systems are solvated in an explicit water box and subjected to molecular dynamics
simulations to model their physical movements over time.

¢ Energetic Analysis: Binding free energies are calculated using methods like MM/PBSA or
MM/GBSA. "Free energy decomposition” identifies contributions from individual residues, revealing
that M423 mutations cause a loss of favorable van der Waals and electrostatic interactions.

Development Status and Rationale for Discontinuation

Pfizer discontinued the development of Filibuvir in February 2013 for strategic reasons [7]. While not
directly cited as a cause for termination, the clinical profile of Filibuvir—characterized by a lower barrier
to resistance and modest efficacy compared to other DAAs in development—Iikely influenced this strategic

decision [5] [6]. The drug did not progress beyond Phase II trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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